(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid
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Overview
Description
(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorothiophene moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Fluorothiophen-2-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods ensure high yields and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or diazonium salts.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted aryl compounds .
Scientific Research Applications
(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (4-(5-Fluorothiophen-2-yl)phenyl)boronic acid exerts its effects involves the formation of stable boron-carbon bonds. This stability allows it to act as a versatile intermediate in various chemical reactions. The boronic acid group can interact with enzymes and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- Thiophen-2-ylboronic acid
Uniqueness
(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid is unique due to the presence of both a fluorothiophene and a boronic acid group. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications .
Properties
CAS No. |
662142-08-7 |
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Molecular Formula |
C10H8BFO2S |
Molecular Weight |
222.05 g/mol |
IUPAC Name |
[4-(5-fluorothiophen-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H8BFO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6,13-14H |
InChI Key |
BDBJGVJGUPLKBY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(S2)F)(O)O |
Origin of Product |
United States |
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